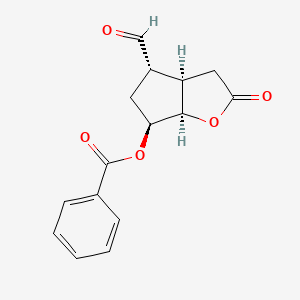

Corey aldehyde benzoate

Description

BenchChem offers high-quality Corey aldehyde benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Corey aldehyde benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H14O5 |

|---|---|

Molecular Weight |

274.27 g/mol |

IUPAC Name |

[(3aR,4S,6S,6aR)-4-formyl-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-6-yl] benzoate |

InChI |

InChI=1S/C15H14O5/c16-8-10-6-12(14-11(10)7-13(17)20-14)19-15(18)9-4-2-1-3-5-9/h1-5,8,10-12,14H,6-7H2/t10-,11-,12+,14-/m1/s1 |

InChI Key |

NFHSMWGWDMPSTC-NRWUCQMLSA-N |

Isomeric SMILES |

C1[C@@H]([C@H]2CC(=O)O[C@H]2[C@H]1OC(=O)C3=CC=CC=C3)C=O |

Canonical SMILES |

C1C(C2CC(=O)OC2C1OC(=O)C3=CC=CC=C3)C=O |

Origin of Product |

United States |

Methodological & Application

Application Note & Protocol: A Convergent Synthesis of Bimatoprost from Corey Aldehyde Benzoate

Abstract: This document provides a detailed technical guide for the synthesis of Bimatoprost, a prostaglandin F2α analogue widely used in the management of glaucoma and ocular hypertension. The synthetic strategy is rooted in the classic Corey methodology, leveraging the commercially available Corey lactone as a chiral starting point. This guide elucidates a convergent route commencing with the oxidation of Corey lactone benzoate to the pivotal Corey aldehyde intermediate. Subsequent steps involve the strategic installation of the omega (ω) and alpha (α) side chains through stereocontrolled Horner-Wadsworth-Emmons and Wittig reactions, respectively. Critical experimental parameters, mechanistic insights, and detailed, step-by-step protocols are provided for researchers, chemists, and professionals in drug development.

Introduction and Strategic Overview

Bimatoprost, chemically known as (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenylpent-1-yl]cyclopentyl]-N-ethylhept-5-enamide, is a potent ocular hypotensive agent.[1] Its structural complexity, featuring a cyclopentane core with multiple stereocenters and two functionalized side chains, demands a highly controlled and efficient synthetic approach.

The synthesis of prostaglandins and their analogues has been significantly influenced by the pioneering work of E.J. Corey, which established a robust framework starting from a bicyclic lactone intermediate, now known as the Corey lactone.[2][3][4] This intermediate effectively sets the required stereochemistry of the cyclopentane core (C-8, C-9, C-11, and C-12).[2] Our synthetic pathway begins with a protected form of this key intermediate, Corey lactone benzoate, and proceeds through a logical sequence to construct the final Bimatoprost molecule.

The core synthetic strategy involves three key phases:

-

ω-Chain Installation: The lower side chain (ω-chain) is introduced onto the cyclopentane core via a Horner-Wadsworth-Emmons (HWE) reaction with the Corey aldehyde, followed by a crucial stereoselective reduction of the resulting enone to establish the C-15 hydroxyl stereocenter.[2][5]

-

α-Chain Installation: The lactone functionality is converted to a lactol, which then undergoes a Wittig reaction to append the upper side chain (α-chain).[2][3]

-

Final Functionalization: The synthesis culminates with the deprotection of hydroxyl groups and the formation of the characteristic N-ethylamide moiety of Bimatoprost.[6][7]

This application note provides the rationale behind each synthetic step, detailed protocols, and visual aids to facilitate comprehension and reproducibility in a research setting.

Figure 1: Overall synthetic workflow for Bimatoprost.

Experimental Protocols and Methodologies

This phase focuses on converting the stable Corey lactone into a reactive aldehyde and subsequently attaching the phenyl-containing lower chain.

Protocol 1.1: Oxidation of (-)-Corey Lactone Benzoate to Corey Aldehyde

The initial step is the selective oxidation of the primary alcohol of the Corey lactone to its corresponding aldehyde. This transformation is critical as the aldehyde is the electrophile for the subsequent C-C bond formation. While various methods exist, the use of a TEMPO-catalyzed system offers mild conditions and high efficiency.[8]

-

Rationale: The TEMPO/(hypochlorite) system is a highly selective method for oxidizing primary alcohols to aldehydes without over-oxidation to carboxylic acids. The benzoyl protecting group on the secondary alcohol remains intact under these conditions.

| Reagent/Parameter | Quantity/Setting | Purpose |

| (-)-Corey Lactone Benzoate | 1.0 eq | Starting Material |

| TEMPO | 0.02 eq | Catalyst |

| Sodium Bromide (NaBr) | 0.1 eq | Co-catalyst |

| Sodium Bicarbonate (NaHCO₃) | 3.0 eq | Buffer |

| Dichloromethane (CH₂Cl₂) | ~5 mL / mmol | Solvent |

| 5% aq. NaOCl | ~3.0 eq | Oxidant |

| Temperature | -5 to 0 °C | Control reaction selectivity |

| Reaction Time | ~1-2 hours | Until TLC shows consumption of starting material |

Step-by-Step Methodology:

-

To a stirred biphasic mixture of (-)-Corey lactone benzoate in CH₂Cl₂, add TEMPO, NaBr, and an aqueous solution of NaHCO₃.

-

Cool the mixture to between -5 and 0 °C in an ice-salt bath.

-

Add the 5% aqueous NaOCl solution dropwise via an addition funnel, maintaining the internal temperature below 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting crude Corey aldehyde benzoate is a sensitive compound and is typically used immediately in the next step without further purification.

Protocol 1.2: Horner-Wadsworth-Emmons (HWE) Olefination

The HWE reaction is a cornerstone of prostaglandin synthesis, enabling the stereoselective formation of the C13-C14 double bond with a strong preference for the E-isomer.[9][10] This reaction involves the condensation of the Corey aldehyde with a stabilized phosphonate carbanion.[2][11]

-

Rationale: The HWE reaction is superior to the classical Wittig reaction in this context due to the higher nucleophilicity of the phosphonate carbanion and the formation of a water-soluble phosphate byproduct, which simplifies purification.[10] The reaction reliably produces the desired (E)-alkene.[12]

Sources

- 1. CN111018766A - Method for synthesizing bimatoprost - Google Patents [patents.google.com]

- 2. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]

- 3. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. US8772544B2 - Process for the production of bimatoprost - Google Patents [patents.google.com]

- 7. WO2017182465A1 - Process for the preparation of bimatoprost - Google Patents [patents.google.com]

- 8. US7947740B2 - Bimatoprost crystalline form I - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. grokipedia.com [grokipedia.com]

- 12. Wittig-Horner Reaction [organic-chemistry.org]

Technical Application Note: Corey-Fuchs Alkynylation of Corey Aldehyde Benzoate

This Application Note and Protocol guide is designed for research scientists and drug development professionals focusing on the synthesis of prostaglandin analogs and related bioactive scaffolds.

Executive Summary & Strategic Considerations

The Corey-Fuchs reaction (also known as the Ramirez-Corey-Fuchs reaction) is a two-step olefination-elimination sequence used to convert aldehydes into terminal alkynes with one-carbon homologation.

When applied to Corey Aldehyde Benzoate (a pivotal bicyclic lactone intermediate in prostaglandin synthesis, e.g., for Latanoprost or Bimatoprost analogs), the reaction presents a specific chemoselectivity challenge. The substrate contains two electrophilic ester moieties:

-

The Benzoate Ester: Protecting the primary alcohol.

-

The Lactone: Forming the bicyclic core.

The Critical Challenge: The standard Step 2 condition uses

The Solution: This protocol details the Modified Corey-Fuchs conditions. We utilize Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) for the elimination step. These bulky, non-nucleophilic bases affect the Fritsch-Buttenberg-Wiechell rearrangement without compromising the sensitive ester/lactone functionalities.

Mechanistic Pathway & Workflow

The transformation proceeds via the formation of a gem-dibromoolefin followed by base-mediated elimination and rearrangement.

Figure 1: Mechanistic pathway of the Corey-Fuchs reaction adapted for ester-containing substrates.

Detailed Experimental Protocol

Phase 1: Synthesis of gem-Dibromoolefin (Ramirez Olefination)

This step is neutral and compatible with the benzoate ester. The addition of Zinc dust is recommended to scavenge Bromine and reduce the equivalent of Phosphine required, simplifying purification.[1]

Reagents:

-

Corey Aldehyde Benzoate (1.0 equiv)[2]

-

Carbon Tetrabromide (

) (1.5 equiv)[2] -

Triphenylphosphine (

) (3.0 equiv)[2] -

Zinc Dust (1.5 equiv) — Optional but recommended

-

Dichloromethane (DCM) — Anhydrous

Protocol:

-

Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

-

Ylide Formation: Add

(3.0 equiv) and Zinc dust (1.5 equiv) to anhydrous DCM (0.1 M concentration relative to aldehyde). Cool to 0°C.[2] -

Addition: Add

(1.5 equiv) portion-wise. The solution will turn yellow/orange, indicating the formation of the dibromomethylene ylide. Stir for 15 minutes at 0°C. -

Substrate Addition: Dissolve Corey Aldehyde Benzoate in a minimum volume of DCM and add dropwise to the ylide solution at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (the aldehyde spot should disappear; a less polar dibromide spot will appear).

-

Work-up:

-

Dilute with pentane or hexanes (this precipitates triphenylphosphine oxide,

). -

Filter through a celite pad.

-

Concentrate the filtrate.[2]

-

-

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Target Yield: 85–95%

-

Stability: The dibromide is stable and can be stored at -20°C.

-

Phase 2: Conversion to Terminal Alkyne (Base-Sensitive Modification)

Critical Note: Do NOT use

Reagents:

-

gem-Dibromoolefin (from Phase 1) (1.0 equiv)

-

Lithium Diisopropylamide (LDA) (2.2 equiv) — Freshly prepared or commercial

-

Tetrahydrofuran (THF) — Anhydrous

-

Saturated Ammonium Chloride (

) solution -

Water, Brine,

Protocol:

-

Setup: Flame-dry a reaction vessel and maintain a strict Argon atmosphere.

-

Substrate Solution: Dissolve the gem-dibromoolefin (1.0 equiv) in anhydrous THF (0.05 M) and cool to -78°C (Dry ice/Acetone bath).

-

Elimination: Add LDA (2.2 equiv) dropwise via syringe pump over 20 minutes.

-

Rearrangement: Stir at -78°C for 1 hour. Allow the reaction to warm slightly to -40°C for 30 minutes to ensure completion of the Fritsch-Buttenberg-Wiechell rearrangement.

-

Caution: Do not warm above 0°C before quenching.

-

-

Quenching: Cool back to -78°C. Quench by adding saturated aqueous

.-

Note: If a deuterated alkyne is desired, quench with

instead.

-

-

Work-up:

-

Warm to room temperature.[2] Extract with Diethyl Ether (

) or EtOAc (3x). -

Wash combined organics with Brine, dry over

, and concentrate.

-

-

Purification: Flash chromatography.

-

Target Yield: 75–85%

-

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete ylide formation or wet solvent. | Ensure DCM is anhydrous. Increase |

| Benzoate Cleavage (Step 2) | Nucleophilic attack by base. | Stop using n-BuLi. Switch to LDA or LiHMDS. Ensure temperature stays below -40°C. |

| Complex Mixture (Step 2) | Incomplete rearrangement or polymerization. | Maintain strict -78°C during addition. Quench carefully. |

| Residual | Poor precipitation in work-up. | Use |

Alternative "Pro-Tip": The Ohira-Bestmann Modification

If the LDA protocol yields unsatisfactory results due to extreme steric sensitivity of the Corey lactone, the industry-standard alternative is the Seyferth-Gilbert Homologation using the Ohira-Bestmann reagent .

-

Reagent: Dimethyl (1-diazo-2-oxopropyl)phosphonate.

-

Base:

(Weak base). -

Solvent: MeOH/THF.

-

Advantage: Completely avoids strong bases and low temperatures; strictly chemoselective for aldehydes in the presence of esters/lactones.

References

-

Corey, E. J., & Fuchs, P. L. (1972).[3][6] A synthetic method for the conversion of aldehydes to acetylenes.[1][2][3][4][5][6][7][10] Tetrahedron Letters, 13(36), 3769–3772. Link[3]

-

Ramirez, F., Desai, N. B., & McKelvie, N. (1962). A New Synthesis of 1,1-Dibromoolefins via Phosphine-Dibromomethylenes. Journal of the American Chemical Society, 84(9), 1745–1747. Link

-

Gonnade, R. G., et al. (2007). Fritsch-Buttenberg-Wiechell Rearrangement in the Synthesis of Acetylenes. European Journal of Organic Chemistry, 2007(15), 2477-2489. Link

-

Müller, S., et al. (2004). Alkynylation of Chiral Aldehydes: Application to the Synthesis of Prostaglandin Analogs. Organic Letters, 6(22), 4077–4080. Link

-

Dickson, H. D., & Smith, S. C. (2004). Base-sensitive synthesis of alkynes: Use of LDA in Corey-Fuchs reaction. Tetrahedron Letters, 45(28), 5555-5558. Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]

- 3. Corey-Fuchs Alkyne Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Corey-Fuchs Reaction [organic-chemistry.org]

- 8. BJOC - Electrochemically modified Corey–Fuchs reaction for the synthesis of arylalkynes. The case of 2-(2,2-dibromovinyl)naphthalene [beilstein-journals.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Corey-Fuchs Reaction | TCI Deutschland GmbH [tcichemicals.com]

Application Note: Total Synthesis of Travoprost via Corey Lactone Intermediates

Abstract

This application note details the total synthesis of Travoprost (isopropyl ester of a prostaglandin F2

Retrosynthetic Analysis & Strategy

The synthesis relies on the "Corey Lactone" scaffold, which pre-installs the critical stereocenters of the cyclopentane ring. The strategy diverges from the standard prostaglandin route by utilizing a specific phosphonate for the lower chain and a high-fidelity asymmetric reduction.

Figure 1: Retrosynthetic disconnection of Travoprost highlighting the modular assembly of the upper and lower chains onto the Corey Lactone scaffold.

Experimental Protocols

Phase 1: Installation of the Lower Chain (HWE Reaction)

The installation of the

Critical Reagent: Dimethyl [2-oxo-3-[3-(trifluoromethyl)phenoxy]propyl]phosphonate (CAS: 54094-19-8).[2]

Rationale: Standard sodium hydride (NaH) conditions often lead to byproduct formation and epimerization. We utilize Masamune-Roush conditions (LiCl/DBU) or a modified mild base protocol to ensure high yield and preservation of the aldehyde stereochemistry.

Protocol:

-

Preparation: In a flame-dried flask under Argon, suspend anhydrous LiCl (1.2 eq) in dry Acetonitrile (MeCN).

-

Phosphonate Activation: Add the TFMP-phosphonate (1.1 eq) followed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.1 eq). Stir at 0°C for 30 minutes to generate the phosphonate anion.

-

Coupling: Dropwise add a solution of PPB-Corey Lactone Aldehyde (1.0 eq) in MeCN.

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1) for the disappearance of the aldehyde.

-

Workup: Quench with saturated NH

Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na -

Purification: Flash chromatography (SiO

) eluting with gradient Hexane/EtOAc.

Key Output: The trans-enone intermediate.

Phase 2: Stereoselective C15 Reduction (The "15-epi" Control)

This is the most critical step. Non-selective reduction (e.g., NaBH

Protocol:

-

Catalyst Setup: In a dry reactor, dissolve (R)-2-methyl-CBS-oxazaborolidine (0.1 eq) in dry THF. Cool to -20°C.

-

Reductant: Add Catecholborane (1.5 eq) or Borane-THF complex.

-

Addition: Slowly add the Enone Intermediate (from Phase 1) in THF over 2 hours, maintaining internal temperature < -15°C.

-

Quench: Carefully add MeOH to quench excess borane.

-

Workup: Dilute with 1M NaOH, extract with ether, wash with water and brine.

-

Purification (Crucial): Although the chemical yield is high, the 15-epi impurity must be removed.[4]

-

Strategy: Crystallization is often superior to chromatography here. If the PPB (p-phenylbenzoyl) protecting group is used, the 15S-alcohol often crystallizes preferentially from Isopropyl Ether/Hexane.

-

Phase 3: Lactol Formation and Upper Chain Assembly (Wittig)

The lactone is reduced to the lactol, which is then subjected to a Z-selective Wittig reaction.

Protocol:

-

Lactol Reduction: Dissolve the protected diol in Toluene at -78°C. Add DIBAL-H (2.2 eq) dropwise. Stir 1 hour. Quench with Methanol/Rochelle's salt. Isolate the lactol.[5]

-

Wittig Reagent Prep: Suspend (4-carboxybutyl)triphenylphosphonium bromide (3.0 eq) in dry THF.

-

Ylide Formation: Add Potassium tert-butoxide (KOtBu, 6.0 eq) at 0°C. The solution turns deep orange/red. Stir 45 mins.

-

Coupling: Cool ylide solution to -20°C. Add the Lactol (in THF) dropwise.

-

Reaction: Stir 1 hour at -20°C, then allow to warm to 0°C.

-

Workup: Acidify to pH 4 with 1M citric acid. Extract with EtOAc.

-

Deprotection: The PPB group (if retained) and any silyl groups are removed using K

CO

Phase 4: Final Esterification

Conversion of Travoprost Acid to Travoprost (Isopropyl Ester).

Protocol:

-

Dissolution: Dissolve Travoprost Acid in Acetone or DMI (1,3-Dimethyl-2-imidazolidinone).

-

Reagents: Add DBU (2.0 eq) and 2-Iodopropane (Isopropyl Iodide, 3.0 eq).

-

Condition: Stir at 45°C for 4–6 hours.

-

Isolation: Dilute with water, extract with MTBE (Methyl tert-butyl ether). Wash with water to remove DMI.

-

Final Polish: Silica gel chromatography (Hexane/Acetone) to remove trace 5,6-trans isomers.

Quality Control & Impurity Profile

The following impurities are characteristic of this synthetic route and must be monitored by HPLC.

| Impurity Name | Structure / Origin | Control Strategy |

| 15-epi-Travoprost | Inverted stereocenter at C15 (OH group). | Use CBS reduction (Phase 2).[3] Remove via crystallization of PPB-intermediate.[1][3][5] |

| 5,6-trans-Travoprost | Trans-alkene in the upper chain. | Maintain low temp (<-20°C) during Wittig addition. Avoid light exposure. |

| 15-Keto-Travoprost | Incomplete reduction or re-oxidation. | Ensure complete reduction in Phase 2. Store under Argon. |

| Travoprost Acid | Hydrolysis product.[5] | Moisture control during esterification and storage. |

Process Workflow Diagram

Figure 2: Linear process flow for Travoprost synthesis, highlighting critical stereoselective steps (Red).

References

-

European Patent Office. (2011).[3][4] Process for the preparation of travoprost (EP2802562B1). Retrieved from

-

World Intellectual Property Organization. (2011).[3][4] WO2011046569 - Process for the preparation of Travoprost.[3] Retrieved from

- Organic Process Research & Development. (2011). Scale-up of the CBS Reduction for Prostaglandin Synthesis.

Sources

- 1. CA2859923A1 - Process for the preparation of travoprost - Google Patents [patents.google.com]

- 2. Dimethyl [2-oxo-3-[3-(trifluoromethyl)phenoxy]propyl]phosphonate | 54094-19-8 [chemicalbook.com]

- 3. EP2802562B1 - Process for the preparation of travoprost - Google Patents [patents.google.com]

- 4. WO2013093528A1 - Process for the preparation of travoprost - Google Patents [patents.google.com]

- 5. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of Corey Aldehyde Benzoate by Column Chromatography

Welcome to the technical support center for the purification of Corey aldehyde benzoate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this critical intermediate in their synthetic pathways, particularly in the synthesis of prostaglandins and their analogues.[1][2][3] As a key building block, the purity of Corey aldehyde benzoate is paramount to the success of subsequent reactions. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established chromatographic principles and field-proven insights to help you navigate the challenges of its purification by column chromatography.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of Corey aldehyde benzoate, providing potential causes and actionable solutions.

Issue 1: Low Yield of Purified Corey Aldehyde Benzoate

Potential Cause A: On-Column Degradation

Corey aldehyde benzoate, like many aldehydes, can be susceptible to degradation on silica gel, which is inherently acidic.[4] This can lead to the formation of byproducts and a subsequent loss of your desired compound.

-

Solution 1: Deactivation of Silica Gel: To mitigate the acidic nature of the stationary phase, pre-treat the silica gel with a base. A common and effective method is to flush the packed column with a solvent system containing a small amount of triethylamine (typically 0.1-1%) before loading your sample.[4][5][6][7] This neutralizes the acidic sites on the silica surface, minimizing the risk of acid-catalyzed degradation of the aldehyde.

-

Solution 2: Use of an Alternative Stationary Phase: If degradation persists even with deactivated silica, consider using a less acidic stationary phase. Alumina (neutral or basic) can be a suitable alternative for the purification of acid-sensitive compounds.[4]

Potential Cause B: Irreversible Adsorption

The polar nature of the aldehyde and the ester functionalities in Corey aldehyde benzoate can lead to strong interactions with the silica gel, resulting in incomplete elution from the column.

-

Solution: Gradual Increase in Solvent Polarity: Employ a gradient elution strategy, starting with a less polar solvent system and gradually increasing the polarity. This will help to first elute non-polar impurities and then effectively displace the more polar Corey aldehyde benzoate from the stationary phase. A typical gradient could start with a low percentage of ethyl acetate in hexane and incrementally increase the ethyl acetate concentration.[8]

Issue 2: Poor Separation of Corey Aldehyde Benzoate from Impurities

Potential Cause A: Inappropriate Solvent System

An improperly chosen mobile phase is a primary reason for co-elution of the desired product and impurities.

-

Solution 1: Systematic TLC Analysis: Before committing to a large-scale column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems. A good starting point for Corey aldehyde benzoate and related lactones is a mixture of hexane and ethyl acetate.[9][10] Test different ratios (e.g., 9:1, 4:1, 3:1 hexane:ethyl acetate) to find the optimal separation where the Rf value of Corey aldehyde benzoate is between 0.2 and 0.4.[4]

-

Solution 2: Avoid Protic Solvents: It is generally advisable to avoid using alcohols (e.g., methanol, ethanol) in the mobile phase for aldehyde purification. The acidic silica gel can catalyze the formation of acetals or hemiacetals between the aldehyde and the alcohol, leading to the appearance of new spots on the TLC and complicating the purification.[4]

Potential Cause B: Column Overloading

Loading too much crude material onto the column can exceed its separation capacity, leading to broad bands and poor resolution.

-

Solution: Adhere to Proper Loading Ratios: As a general rule, for flash chromatography, the amount of crude material should be about 1-10% of the mass of the silica gel. For more challenging separations, a lower ratio (1-2%) is recommended.

Issue 3: Product Elutes with the Solvent Front

Potential Cause: Solvent System is Too Polar

If your desired product elutes very quickly with an Rf close to 1, the mobile phase is too strong and is not allowing for sufficient interaction with the stationary phase.

-

Solution: Decrease the Polarity of the Mobile Phase: Based on your TLC analysis, select a solvent system with a lower proportion of the more polar solvent (e.g., decrease the percentage of ethyl acetate in hexane). This will increase the retention time of the Corey aldehyde benzoate on the column, allowing for better separation from less polar impurities.

Issue 4: Tailing of the Product Peak

Potential Cause: Strong Analyte-Stationary Phase Interactions

Peak tailing is often a result of strong, non-ideal interactions between the analyte and the stationary phase, which can be exacerbated by the acidic nature of silica gel.

-

Solution 1: Deactivation of Silica Gel: As mentioned for low yield, deactivating the silica gel with triethylamine can often reduce tailing by minimizing strong acidic interactions.[4][5][6][7]

-

Solution 2: Use of a More Polar Eluent After Product Elution: Once the Corey aldehyde benzoate begins to elute, you can sometimes increase the polarity of the mobile phase more aggressively to push the remaining product off the column more quickly, which can help to sharpen the back end of the peak.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of Corey aldehyde benzoate?

A common and effective starting point is a mixture of hexane and ethyl acetate. Based on literature for similar Corey lactone structures, a ratio of 5:1 to 3:1 (hexane:ethyl acetate) is a reasonable range to begin your TLC optimization.[9][10]

Q2: How can I monitor the purification process?

Thin-layer chromatography (TLC) is the most common method. Spot the fractions collected from the column on a TLC plate and develop it in your chosen solvent system. The spots can be visualized under UV light (due to the benzoate group) or by staining with a suitable reagent such as potassium permanganate or vanillin stain.

Q3: Is the benzoate protecting group stable during silica gel chromatography?

Yes, the benzoate ester is generally a robust protecting group and is stable to the conditions of silica gel chromatography.[11] However, prolonged exposure to highly acidic or basic conditions should be avoided. The mild acidity of standard silica gel is not typically sufficient to cleave the benzoate group.

Q4: What are the key impurities I should expect to separate from Corey aldehyde benzoate?

The impurities will depend on the preceding synthetic step. Common impurities could include unreacted starting materials, byproducts from the oxidation of the corresponding alcohol, or over-oxidized carboxylic acid. A thorough workup before chromatography is crucial to remove as many impurities as possible.

Q5: Can I use flash chromatography for this purification?

Absolutely. Flash chromatography is a highly effective and efficient method for purifying Corey aldehyde benzoate on a laboratory scale.[8] The principles of solvent selection and potential for on-column degradation remain the same.

Q6: What is the expected Rf value for Corey aldehyde benzoate?

The ideal Rf value for good separation on a column is typically between 0.2 and 0.4.[4] You should aim to find a solvent system that provides an Rf in this range for the Corey aldehyde benzoate on your TLC plate.

Section 3: Experimental Protocols and Data

Table 1: Recommended Solvent Systems for TLC Analysis

| Solvent System (Hexane:Ethyl Acetate) | Typical Rf Range for Corey Aldehyde Benzoate | Observations |

| 9:1 | 0.4 - 0.6 | Good for initial assessment, may be too high for optimal column separation. |

| 4:1 | 0.2 - 0.4 | Often a good starting point for column chromatography. |

| 3:1 | 0.1 - 0.3 | May be necessary for separating from less polar impurities. |

Protocol 1: Deactivation of Silica Gel for Flash Chromatography

-

Prepare the Slurry: In a fume hood, prepare a slurry of silica gel in the initial, least polar eluent you plan to use for your chromatography.

-

Pack the Column: Pour the slurry into your chromatography column and allow the silica to settle into a packed bed.

-

Prepare the Deactivating Solution: Prepare a solution of your initial eluent containing 0.5-1% triethylamine.

-

Flush the Column: Pass 2-3 column volumes of the deactivating solution through the packed silica gel bed.

-

Equilibrate the Column: Flush the column with at least 3-5 column volumes of your initial eluent (without triethylamine) to remove any excess base. The column is now ready for sample loading.[7]

Section 4: Visualization of the Workflow

Diagram 1: Column Chromatography Workflow for Corey Aldehyde Benzoate Purification

Caption: Workflow for the purification of Corey aldehyde benzoate.

References

-

Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

- Google Patents. (2016). Method for analyzing and separating Corey lactone benzoate enantiomers through HPLC. CN105954447A.

-

ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?[Link]

-

Organic Chemistry Portal. Corey-Fuchs Reaction. [Link]

-

SynArchive. (2011). Synthesis of Prostaglandin F2α by Elias J. Corey (1969). [Link]

-

Hecker, M., Hatzelmann, A., & Ullrich, V. (1987). Preparative HPLC purification of prostaglandin endoperoxides and isolation of novel cyclooxygenase-derived arachidonic acid metabolites. Biochemical Pharmacology, 36(6), 857-862. [Link]

-

Reddit. (2015). Deactivating Silica Gel with Triethylamine. [Link]

-

Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. [Link]

-

Li, Y., et al. (2020). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Molecules, 25(17), 3894. [Link]

-

Tănase, C. I., & Drăghici, C. (2009). Transformation of δ-lactone in γ-lactone in the Corey route for synthesis of prostaglandins. Revue Roumaine de Chimie, 54(10), 845-849. [Link]

-

Powell, W. S., & Solomon, S. (1977). Catabolism of an isolated, purified intermediate of prostaglandin biosynthesis by regions of the adult rat kidney. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 487(3), 441-452. [Link]

-

Semantic Scholar. Pot and time economies in the total synthesis of Corey lactone. [Link]

-

Wikipedia. Corey–Fuchs reaction. [Link]

-

MDPI. (2023). Pharmacological Agents for Soft Tissue and Articular Injections: From Mechanisms to Clinical Applications. International Journal of Molecular Sciences, 24(23), 16798. [Link]

-

ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?[Link]

-

Organic Syntheses. Preparation of 1,1-Dibromo-2-phenylethene. [Link]

- Google Patents. (2020).

-

University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

-

Organic Letters. (2022). A General Catalyst Controlled Route to Prostaglandin F2α. 24(48), 8875–8880. [Link]

-

YouTube. (2022). Lecture 10: Total synthesis of Prostaglandin (Corey). [Link]

-

Biotage. (2023). How changing stationary phase chemistry can impact separation selectivity. [Link]

-

PubMed. (1973). Detection and isolation of an endoperoxide intermediate in prostaglandin biosynthesis. Proceedings of the National Academy of Sciences, 70(3), 899-903. [Link]

- Google Patents. (2021). Preparation method of corey lactone diol. CN113480506A.

-

Open Access Pub. (2017). Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. [Link]

-

PubMed. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Hazardous Materials, 183(1-3), 569-575. [Link]

-

ResearchGate. (2019). Deactivation of silica gel?[Link]

-

PubMed Central. (1973). Detection and Isolation of an Endoperoxide Intermediate in Prostaglandin Biosynthesis. Proceedings of the National Academy of Sciences of the United States of America, 70(3), 899–903. [Link]

-

Chemistry LibreTexts. (2024). 10: Strategies in Prostaglandins Synthesis. [Link]

-

Organic Syntheses. Furan, 5-heptyl-3-methyl-2-pentyl. [Link]

- Google Patents. (2012). Purification method of lactone compounds containing unsaturated alkyl group by extraction with silver ion solution. US8193345B2.

-

MDPI. (2022). Untargeted Metabolomics and Multivariate Data Processing to Reveal SARS-CoV-2 Specific VOCs for Canine Biodetection. Metabolites, 12(12), 1215. [Link]

-

Caltech. Prostaglandins. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. m.youtube.com [m.youtube.com]

- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 4. researchgate.net [researchgate.net]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. orgsyn.org [orgsyn.org]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Benzoic Acid Esters, Benzoates [organic-chemistry.org]

Troubleshooting low conversion in Corey aldehyde olefination

Topic: Troubleshooting Low Conversion & Yield Optimization

Ticket ID: CF-OPT-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are experiencing low conversion or poor isolation yields in the Corey-Fuchs reaction (conversion of aldehydes to terminal alkynes). This transformation occurs in two distinct phases:

-

Gem-dibromoolefin Synthesis: A Wittig-type reaction using carbon tetrabromide (

) and triphenylphosphine ( -

Alkyne Formation: Lithium-halogen exchange followed by Fritsch-Buttenberg-Wiechell rearrangement using

-BuLi.[1][3][5]

Low conversion is most frequently caused by moisture-induced ylide quenching in Step 1 or steric hindrance preventing the betaine formation.[1] "Low yield" is often a purification artifact caused by the difficulty of removing triphenylphosphine oxide (TPPO).[1]

Module 1: Diagnostic & Mechanism Analysis

Before altering your protocol, identify the failure point using this mechanistic flow.

Figure 1: Mechanistic pathway of Step 1. Note that the active ylide is highly moisture-sensitive.[1]

Module 2: Troubleshooting Step 1 (The Dibromoolefin)

Issue: "I see unreacted aldehyde after 4 hours."

Root Cause 1: Ylide Hydrolysis (The "Wet Solvent" Trap)

The dibromomethylene ylide is generated in situ. If your Dichloromethane (DCM) contains even trace water (>50 ppm), the ylide protonates immediately, rendering it inactive.[1]

-

Solution: Distill DCM over

or use a fresh solvent purification system (SPS) tap.[1] -

Visual Check: The reaction mixture should turn a distinct orange/red color upon mixing

and

Root Cause 2: Stoichiometry Mismatch

The standard 1:1:2 ratio (

Recommended Stoichiometry Table:

| Component | Standard Eq. | Optimized Eq. | Role |

| Aldehyde | 1.0 | 1.0 | Limiting Reagent |

| 1.0 | 2.0 | Carbon Source | |

| 2.0 | 4.0 | Ylide Gen. + Bromine Scavenger | |

| Zn Dust | N/A | 2.0 | Ramirez Modification (See below) |

Root Cause 3: Steric Bulk (The Ramirez Modification)

If your aldehyde is hindered or electron-rich, the standard Corey-Fuchs conditions may be too slow, leading to decomposition.[1]

-

The Fix: Switch to the Ramirez Modification .

-

Why it works: Adding Zinc dust reduces the amount of

required (or regenerates active species) and significantly accelerates the reaction rate, often finishing in <1 hour at 0°C.

Protocol: Ramirez Modification (High Efficiency)

-

Dissolve

(2.0 eq) and -

Add activated Zinc dust (2.0 eq).[1] Stir at 23°C for 15 mins (Solution turns dark).

-

Monitor by TLC.[1] Reaction is usually complete in 30–60 mins.[1]

Module 3: Troubleshooting Step 2 (Alkyne Formation)

Issue: "I formed the dibromoolefin, but the alkyne yield is low."

FAQ: Why am I getting side products?

-

Incomplete Lithiation: You need 2.0 equivalents of

-BuLi minimum.[1]-

Eq 1: Lithium-halogen exchange.[1]

-

Eq 2: Deprotonation of the formed terminal alkyne (the proton is acidic).

-

-

Temperature Spikes: The rearrangement involves a carbenoid intermediate.[1] If the temperature rises above -78°C too early, you may get dimerization or polymerization.[1]

Step 2 Optimization Protocol:

-

Dissolve gem-dibromoolefin in dry THF at -78°C .

-

Add

-BuLi (2.1 eq) dropwise.[1] -

Stir 1 hour at -78°C, then warm to 0°C for 1 hour.

-

Quench:

Module 4: Purification (The TPPO Nightmare)

Issue: "My NMR is a mess of aromatic peaks. I can't find my product." Diagnosis: You are likely struggling to remove Triphenylphosphine Oxide (TPPO).[1][7] It streaks on silica and co-elutes with non-polar products.[1]

Solution A: The Hexane Crash-Out[1]

-

Concentrate the crude reaction mixture to a thick oil.

-

Vigorously stir with cold Hexanes or Pentane (TPPO is insoluble).

-

Filter the white precipitate (TPPO) through a celite pad.[1]

Solution B: Zinc Chloride Complexation

If Hexane precipitation fails, use coordination chemistry.[1]

-

Dissolve crude in minimal DCM or Toluene.[1]

-

Add anhydrous

(approx 2 eq relative to TPPO).[1] -

Stir for 1 hour. A bulky

complex will precipitate.[1] -

Filter and concentrate.

Troubleshooting Decision Tree

Use this logic flow to determine your next experiment.

Figure 2: Decision logic for optimizing reaction conditions.

References

-

Corey, E. J., & Fuchs, P. L. (1972).[1][3][4][8] A synthetic method for the conversion of aldehydes to acetylenes.[2][3][5][9][10] Tetrahedron Letters, 13(36), 3769–3772.[1] [1]

-

Desai, N. B., McKelvie, N., & Ramirez, F. (1962).[1] A New Synthesis of 1,1-Dibromoolefins via Phosphine-Dibromomethylenes. Journal of the American Chemical Society, 84(9), 1745–1747.[1]

-

Grandjean, D., Pale, P., & Chuche, J. (1991).[1] An improved procedure for the preparation of 1,1-dibromoalkenes.[1][9] Tetrahedron Letters, 35(21), 3529-3530.[1] [1]

-

Bates, R. W., et al. (2002).[1] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride.[1][11] The Journal of Organic Chemistry, 67(26), 9154–9161.[1] [1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Corey-Fuchs Reaction [organic-chemistry.org]

- 6. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]

- 7. scientificupdate.com [scientificupdate.com]

- 8. Corey-Fuchs_reaction [chemeurope.com]

- 9. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 10. Corey-Fuchs Alkyne Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 11. pubs.acs.org [pubs.acs.org]

Minimizing side reactions in Corey aldehyde oxidation

The following Technical Support Guide is designed for process chemists and researchers working with prostaglandin intermediates.

Topic: Minimizing Side Reactions in the Oxidation of Corey Lactone Diol to Corey Aldehyde. Reference Code: TS-CA-OX-001 Status: Active / Verified[1]

Executive Summary & Mechanistic Insight

The conversion of Corey Lactone Diol (alcohol) to Corey Aldehyde is a "gatekeeper" step in prostaglandin synthesis (e.g., Latanoprost, Bimatoprost).[1] While conceptually simple, this oxidation is fraught with failure modes due to the structural sensitivity of the aldehyde product.

The Core Challenge: The resulting aldehyde is attached to a chiral center (

-

Epimerization: Loss of stereochemical integrity at the

-position via enolization.[1] - -Elimination: Base-catalyzed ejection of the carboxylate/alkoxide to form a conjugated enal.[1]

Visualizing the Failure Modes

The following diagram illustrates the competing pathways during oxidation.

Figure 1: Mechanistic pathways showing the target oxidation and the competing thermodynamic sinks (Epimerization and Elimination).

Critical Process Parameters (CPP) Selection

Choosing the right oxidation method is a trade-off between scalability, cost, and impurity profile.[1]

| Method | Reagents | Risk Profile | Recommendation |

| Pfitzner-Moffatt | DCC, DMSO, Py[1]·TFA | Low Epimerization. Acidic buffer prevents enolization.[1] Difficult workup (DCU removal). | Industrial Standard. Best for large scale where cryogenics are impossible.[1] |

| Swern | (COCl)₂, DMSO, Et₃N | High Epimerization Risk. Requires strict -78°C. Excess base instantly racemizes the aldehyde.[1] | Lab Scale Only. Use only if cryogenic control is perfect. |

| Dess-Martin (DMP) | DMP, DCM | Lowest Risk. Neutral conditions, room temp.[1] Expensive. Shock sensitive.[1] | High Value/Small Scale. Best for precious late-stage intermediates.[1] |

| TEMPO/BAIB | TEMPO, PhI(OAc)₂ | Moderate/Low Risk. Mild, no sulfur smell.[1] Easy workup. | Green Alternative. Excellent balance of safety and quality.[1] |

Troubleshooting Guide (FAQ)

Direct solutions to common user tickets.

Issue 1: "My product shows low optical rotation or split NMR peaks."

Diagnosis: Epimerization at the C12 position (aldehyde

-

Switch Base: If using Swern, replace TEA with DIPEA (Hünig's base) .[1] The steric bulk reduces proton abstraction at the

-position. -

Buffer System: Switch to Pfitzner-Moffatt conditions which utilize pyridinium trifluoroacetate (Py[1]·TFA).[1][2][3] The slightly acidic pH (approx 5-6) suppresses enol formation.[1]

-

Telescoping: Do not isolate the aldehyde. React it immediately in the subsequent Wittig/Horner-Wadsworth-Emmons step.[1]

Issue 2: "I see a new spot on TLC that is UV active and non-polar."

Diagnosis:

-

Quench pH: Ensure the quench and workup do not exceed pH 7.5.

-

Avoid Alumina: Do not purify on basic alumina.[1] Use neutral silica gel or, preferably, use the crude material directly.[1]

Issue 3: "Yield is low, and I smell a strong cabbage odor."

Diagnosis: Incomplete sulfur removal or formation of sulfide byproducts (DMS).[1] Root Cause: Typical of DMSO-based oxidations (Swern/Moffatt).[1][4] Residual sulfur poisons downstream catalysts (e.g., hydrogenation).[1] Corrective Action:

-

Workup: Wash the organic layer with 10% aqueous NaHSO₄ or bleach (carefully) to oxidize residual sulfides to water-soluble sulfoxides.[1]

-

Alternative: Switch to TEMPO/BAIB (Protocol B) to eliminate sulfur reagents entirely.[1]

Validated Protocols

Protocol A: Modified Pfitzner-Moffatt (Scalable & Stable)

Best for minimizing epimerization due to buffered acidic conditions.[1]

Reagents:

-

Corey Lactone Diol (1.0 equiv)[1]

-

DMSO (10.0 equiv)[1]

-

Pyridine·TFA (0.5 equiv) — Critical Buffer

-

Solvent: Toluene or Benzene (allows precipitation of DCU)[1]

Step-by-Step:

-

Dissolution: Dissolve the alcohol and DCC in Toluene/DMSO (1:1).

-

Initiation: Add Pyridine·TFA (pyridinium trifluoroacetate) at 0°C.[1]

-

Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC (approx. 2-4 hours).

-

Note: The reaction mixture will become a slurry as Dicyclohexylurea (DCU) precipitates.[1]

-

-

Workup: Filter off the DCU solid. Partition the filtrate between Brine and Ethyl Acetate.

-

Purification: Do not column. Crystallize if possible, or telescope directly to the Wittig reaction.

Protocol B: TEMPO/BAIB Oxidation (Green & Mild)

Best for safety and ease of handling.[1]

Reagents:

-

Corey Lactone Diol (1.0 equiv)[1]

-

TEMPO (0.1 equiv) — Catalyst[1]

-

PhI(OAc)₂ (BAIB) (1.1 equiv) — Stoichiometric Oxidant[1]

-

Solvent: DCM (Dichloromethane)[1]

Step-by-Step:

-

Dissolution: Dissolve alcohol and TEMPO in DCM at RT.

-

Addition: Add BAIB in one portion. The orange color of TEMPO may fade and reappear.

-

Reaction: Stir at RT for 1-2 hours.

-

Quench: Add aqueous Na₂S₂O₃ (thiosulfate) to quench excess oxidant.[1]

-

Extraction: Extract with DCM. Wash with NaHCO₃.[1]

-

Advantage: No epimerization observed due to neutral conditions; no difficult urea byproducts.[1]

Decision Support Logic (Flowchart)

Use this logic gate to determine the best oxidation method for your specific constraints.

Figure 2: Decision matrix for selecting the optimal oxidation protocol based on scale and equipment constraints.

References

-

Corey, E. J., et al. "Total Synthesis of Prostaglandins."[1] Journal of the American Chemical Society, vol. 91, no.[1] 20, 1969, pp. 5675-5677.[1]

- Foundational text establishing the Pfitzner-Moffatt oxidation for this substr

-

Pfitzner, K. E., & Moffatt, J. G. "A New and Selective Oxidation of Alcohols."[1][5][6] Journal of the American Chemical Society, vol. 85, no.[1][5] 19, 1963, pp. 3027-3028.[1]

- Defines the mechanism and the role of the acidic buffer.

-

Tojo, G., & Fernandez, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media, 2006.[1]

- Comprehensive review of Swern vs. DMP vs. TEMPO selectivity.

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman, 1989.[1]

- Standard protocols for handling DCC and DMSO waste streams.

Sources

- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 2. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Pfitzner–Moffatt oxidation - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

Technical Support Center: Ensuring the Stability of Corey Aldehyde

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Corey Aldehyde Stability

Corey aldehyde, a cornerstone in the synthesis of prostaglandins and other complex molecules, is notoriously susceptible to degradation. Its unique structure, existing in a delicate equilibrium between a cyclic lactol and an open-chain hydroxy aldehyde, presents specific storage challenges. This equilibrium, coupled with the inherent reactivity of the aldehyde functional group, makes it prone to several degradation pathways. This guide will illuminate these pathways and provide robust strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for Corey aldehyde?

For long-term stability, Corey aldehyde should be stored at -20°C .[1] At this temperature, the rate of chemical degradation is significantly reduced, preserving the integrity of the compound for at least one year.

Q2: What are the primary degradation pathways for Corey aldehyde?

Corey aldehyde is primarily susceptible to two main degradation pathways:

-

Oxidation: The aldehyde functional group can be easily oxidized to the corresponding carboxylic acid, forming Corey lactone. This is a common issue for most aldehydes and can be accelerated by exposure to air (oxygen).

-

Epimerization: The stereocenter adjacent to the aldehyde group is susceptible to epimerization, particularly in the presence of acidic or basic impurities. This can lead to a mixture of diastereomers, compromising the stereochemical purity of subsequent reactions.

A less common, but possible, degradation route is polymerization , where aldehyde molecules react with each other to form larger chains. This is often catalyzed by acidic impurities.

Q3: How does the lactol-aldehyde equilibrium affect stability?

Corey aldehyde exists as a mixture of the cyclic lactol and the open-chain hydroxy aldehyde. The lactol form is generally more stable and less prone to oxidation than the open-chain aldehyde. The equilibrium between these two forms can be influenced by factors such as solvent, temperature, and pH. Conditions that favor the open-chain form may increase the rate of degradation.

Troubleshooting Guide: Identifying and Addressing Degradation

Unexpected experimental results when using Corey aldehyde can often be traced back to its degradation. This section provides a systematic approach to troubleshooting common issues.

| Observed Issue | Potential Cause | Recommended Action |

| Reduced yield in subsequent reactions. | Degradation of Corey aldehyde leading to lower effective concentration. | Verify the purity of the aldehyde using the analytical methods described below before use. |

| Formation of unexpected byproducts. | The presence of degradation products such as Corey lactone or the epimerized aldehyde. | Characterize the byproducts using techniques like NMR and mass spectrometry to confirm the degradation pathway. |

| Inconsistent reaction outcomes. | Use of partially degraded Corey aldehyde. | Always use freshly opened or properly stored material. Aliquot the aldehyde upon receipt to minimize freeze-thaw cycles. |

| Change in physical appearance (e.g., discoloration, viscosity). | Significant degradation, potentially including polymerization. | Do not use the material. Discard and obtain a fresh batch. |

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation pathways of Corey aldehyde.

Caption: Primary degradation pathways of Corey aldehyde.

Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure

To ensure the long-term stability of Corey aldehyde, adhere to the following protocol:

-

Upon Receipt: Immediately store the sealed container at -20°C.

-

Aliquoting: Before the first use, allow the container to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture. Once at room temperature, open the container in an inert atmosphere (e.g., a glovebox or under a stream of argon or nitrogen). Dispense the desired aliquot sizes into smaller, amber glass vials with PTFE-lined caps.

-

Inert Atmosphere: Purge the headspace of each aliquot vial with an inert gas (argon or nitrogen) before sealing.

-

Storage of Aliquots: Store the sealed aliquots at -20°C.

-

Handling for Use: When an aliquot is needed, remove it from the freezer and allow it to warm to the reaction temperature in a desiccator. Do not repeatedly freeze and thaw the same aliquot.

Protocol 2: Purity Assessment by ¹H NMR Spectroscopy

Regularly assessing the purity of Corey aldehyde is crucial. ¹H NMR spectroscopy is a powerful tool for this purpose.

-

Sample Preparation: Prepare a solution of Corey aldehyde in a deuterated solvent (e.g., CDCl₃).

-

Acquisition: Acquire a standard ¹H NMR spectrum.

-

Analysis:

-

Aldehyde Proton: The proton of the aldehyde group in the open-chain form will appear as a characteristic singlet or a doublet (due to coupling with the adjacent C-H) typically in the range of 9.5-10.0 ppm. The integration of this peak relative to other protons in the molecule can give an indication of the amount of the open-chain form present at equilibrium in that solvent.

-

Lactol Proton: The anomeric proton of the lactol form will appear as a distinct signal, typically in the range of 5.0-5.5 ppm.

-

Degradation Products:

-

Corey Lactone: The formation of Corey lactone will result in the appearance of new characteristic peaks, particularly the disappearance of the aldehyde proton signal and changes in the chemical shifts of the protons on the lactone ring.

-

Epimerization: Epimerization at the C-15 position will lead to the appearance of a new set of signals for the adjacent protons, which may be subtle and require careful analysis or comparison with a reference spectrum of the epimer.

-

-

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC provides a sensitive method for quantifying the purity of Corey aldehyde and detecting degradation products.

-

Instrumentation: A standard HPLC system with a UV detector is suitable.

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water is typically employed. The exact gradient will depend on the specific column and system. A starting point could be a gradient from 50% acetonitrile in water to 100% acetonitrile over 20-30 minutes.

-

Detection: The aldehyde and its potential degradation products can be monitored by UV detection, typically around 210-220 nm.

-

Sample Preparation: Prepare a dilute solution of the Corey aldehyde in the mobile phase.

-

Analysis:

-

Inject the sample and monitor the chromatogram.

-

The appearance of new peaks, particularly those with a shorter retention time (often more polar compounds like the Corey lactone), indicates degradation.

-

Quantify the purity by comparing the peak area of the Corey aldehyde to the total peak area of all components.

-

Visualizing the Analytical Workflow

Sources

Technical Support Center: Strategies for Triphenylphosphine Oxide (TPPO) Removal in Corey Aldehyde Synthesis and Related Reactions

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for managing triphenylphosphine oxide (TPPO) in your synthetic workflows. The generation of a stoichiometric amount of TPPO is a common challenge in many fundamental organic reactions, including the Wittig, Mitsunobu, Appel, and notably, the Corey-Fuchs reaction, which is frequently employed in the synthesis of Corey aldehydes. Due to its unique physicochemical properties—high crystallinity, moderate polarity, and a melting point around 154-158 °C—TPPO can be notoriously difficult to separate from the desired reaction product, often leading to time-consuming and costly purification steps.

This guide provides a comprehensive overview of field-proven methods for TPPO removal, structured in a practical question-and-answer format. We will delve into the causality behind various purification strategies to empower you, the researcher, to make informed decisions for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: Why is triphenylphosphine oxide (TPPO) so challenging to remove from reaction mixtures?

A: The difficulty in removing TPPO stems from a combination of its physical properties. Its moderate polarity causes it to have partial solubility in a wide range of organic solvents, from non-polar hydrocarbons to polar ethers and acetates. In chromatography, this moderate polarity often leads to its elution profile overlapping with that of many target molecules. Furthermore, TPPO is a highly crystalline material that can sometimes co-crystallize with the desired product, complicating purification by recrystallization.

Q2: What are the primary strategies for removing TPPO?

A: TPPO removal techniques can be broadly categorized into four main approaches:

-

Physical Separation (Precipitation/Crystallization): This strategy exploits the low solubility of TPPO or a TPPO-adduct in specific solvents.

-

Chromatographic Separation: This involves using techniques like standard column chromatography or silica plug filtration to separate TPPO based on its polarity.

-

Chemical Conversion: This method modifies the TPPO into a derivative (e.g., a salt) that has drastically different solubility properties, allowing for easy separation.

-

Complexation and Precipitation: This involves adding a reagent that selectively complexes with TPPO to form an insoluble solid that can be filtered off.

Q3: Is standard column chromatography a reliable method for removing TPPO?

A: While column chromatography can be effective, it is often a method of last resort, particularly on a larger scale. The process can be tedious, expensive due to solvent consumption, and time-consuming.[1][2] For many reactions, TPPO can streak down the column, leading to incomplete separation and contaminated fractions. However, for small-scale reactions or when other methods fail, it remains a viable, albeit inefficient, option.

Troubleshooting Guide: Common Purification Scenarios

Problem: My product is non-polar and stable. How can I quickly remove the bulk of the TPPO without a full chromatography column?

Solution: For non-polar products, a silica plug filtration is the most efficient method.[3][4]

-

Causality: This technique leverages the polarity difference between your non-polar product and the moderately polar TPPO. TPPO has a strong affinity for silica gel and will be adsorbed, while your non-polar product can be quickly washed through the plug using a non-polar eluent.

-

Recommended Action:

-

Concentrate the crude reaction mixture.

-

Suspend the residue in a minimal amount of a non-polar solvent like a hexane/diethyl ether or hexane/dichloromethane mixture.

-

Pass this suspension through a short, wide pad of silica gel (a "plug") in a sintered glass funnel.

-

Elute your product with more of the non-polar solvent, leaving the majority of the TPPO adsorbed on the silica.[3][4] This procedure may need to be repeated for complete removal.[3][4]

-

Problem: My product is polar and co-elutes with TPPO during silica gel chromatography. What are my options?

Solution 1: Precipitation via Metal Salt Complexation

This is a highly effective, chromatography-free method for polar products.[5]

-

Causality: The phosphoryl oxygen (P=O) in TPPO is a Lewis base. It readily donates electron density to Lewis acidic metal salts like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂).[6][7] This forms a stable, insoluble coordination complex, such as ZnCl₂(TPPO)₂, which precipitates from the solution and can be removed by simple filtration.[5][8]

-

Recommended Action: Add a solution of ZnCl₂ in a polar solvent like ethanol or ethyl acetate to your crude reaction mixture.[5][8] The TPPO-metal complex will precipitate and can be filtered off. This method is tolerant of many common functional groups, including aldehydes and alcohols.[5][8]

-

Caveats:

Solution 2: Exploiting Differential Solubility and Crystallization

-

Causality: This method relies on finding a solvent system where the solubility of your product and TPPO are significantly different. TPPO is known to be poorly soluble in cold, non-polar solvents like diethyl ether and hexane.[7][9]

-

Recommended Action:

-

Attempt to crystallize your product directly from a solvent system that keeps TPPO dissolved.

-

Alternatively, suspend the crude mixture in a solvent like cold diethyl ether. If your product is soluble, the TPPO may precipitate and can be filtered away.[9] This is highly dependent on the specific properties of your target compound.

-

Problem: I am working on a large scale (>50 g) and need a chromatography-free purification method.

Solution: Precipitation methods are ideal for large-scale work.

-

Causality: Physical separation by filtration is mechanically simpler and more scalable than chromatography. Both metal salt precipitation and direct crystallization of TPPO have been successfully applied at the kilogram scale.[1][6]

-

Recommended Action:

-

Metal Salt Precipitation: The ZnCl₂ precipitation method has been explicitly demonstrated for large-scale, chromatography-free isolations.[5][8]

-

Solvent & Temperature Optimization: Investigate the effect of solvent, temperature, and concentration on your specific reaction mixture. In some cases, simply cooling the reaction mixture in a specific solvent can induce the precipitation of TPPO or a TPPO co-crystal directly from the crude solution.[1][10] For instance, cooling a concentrated reaction mixture in toluene has been shown to be effective.[1]

-

Problem: My reaction was performed in THF, and precipitation with MgCl₂ or ZnCl₂ is ineffective.

Solution: This is a known limitation as these complexes are more soluble in ethereal solvents like THF.[6]

-

Causality: The efficacy of metal salt precipitation is highly solvent-dependent. The TPPO-metal complexes exhibit poor precipitation in THF.[6]

-

Recommended Action:

-

Solvent Swap: After the reaction is complete, perform a solvent exchange from THF to a solvent known to facilitate precipitation, such as ethanol, ethyl acetate, or isopropyl acetate, before adding the metal salt.[5][6]

-

Use an Alternative Metal Salt: Recent studies have shown that anhydrous calcium bromide (CaBr₂) is highly effective at precipitating TPPO from THF solutions, with removal efficiencies reported between 95-98%.[6]

-

Method Selection Guide

To select the most appropriate TPPO removal strategy, consider the properties of your product, the reaction scale, and the solvents used. The following decision tree can guide your choice.

Experimental Protocols

Protocol 1: TPPO Removal via Precipitation with Zinc Chloride (ZnCl₂)[5][8]

This protocol is adapted from the method developed by Weix, et al. and is effective in polar solvents.

-

Preparation: After the reaction is complete, concentrate the crude mixture if necessary. Redissolve the residue in a suitable polar solvent such as ethanol (EtOH), isopropyl alcohol (iPrOH), or ethyl acetate (EtOAc) (approx. 0.5 M concentration relative to the initial phosphine reagent).

-

Oxidation (Optional but Recommended): If any unreacted triphenylphosphine (TPP) remains, it should be oxidized to TPPO to ensure complete removal. Add a solution of 30% hydrogen peroxide (H₂O₂) and stir until TLC or GC analysis shows full conversion of TPP to TPPO.[11]

-

Precipitation: Prepare a solution of anhydrous zinc chloride (ZnCl₂) (approx. 1.5 - 2.0 equivalents relative to TPPO) in the same solvent. Add the ZnCl₂ solution to the stirring reaction mixture. A white precipitate of the ZnCl₂(TPPO)₂ complex should form immediately or upon stirring.

-

Isolation: Stir the resulting slurry for 1-2 hours at room temperature to ensure complete precipitation.

-

Filtration: Filter the mixture through a pad of celite, washing the filter cake thoroughly with the same polar solvent.

-

Workup: Combine the filtrate and washes. The solution now contains your product, free of TPPO. Proceed with a standard aqueous workup to remove excess ZnCl₂ if necessary, followed by concentration to isolate the purified product.

Protocol 2: TPPO Removal via Silica Plug Filtration[3][4]

This protocol is ideal for non-polar products on a small to medium scale.

-

Preparation: Concentrate the crude reaction mixture to dryness.

-

Suspension: Add a small volume of a non-polar solvent system (e.g., 95:5 Hexane:EtOAc or pure Hexane) to the crude residue. The goal is to dissolve your product while keeping the TPPO as a suspended solid.

-

Plug Preparation: Prepare a silica plug by adding a 2-3 inch layer of silica gel to a sintered glass funnel over a filter flask. Pack the silica gently and wet it with the non-polar eluent.

-

Filtration & Elution: Carefully add the crude mixture suspension to the top of the silica plug. Use positive pressure or vacuum to slowly pull the solvent through. Wash the plug with several volumes of the non-polar eluent, collecting the filtrate. The TPPO will remain adsorbed at the top of the silica plug.

-

Analysis: Monitor the collected fractions by TLC to ensure complete elution of your product. Combine the product-containing fractions and concentrate under reduced pressure.

Workflow Overview: Corey-Fuchs Reaction and Purification

The following diagram illustrates a typical workflow from a Corey-Fuchs reaction through to a purified product using a precipitation-based workup.

Method Comparison Summary

| Method | Principle | Advantages | Limitations | Best Suited For |

| Silica Plug Filtration | Adsorption Chromatography | Fast, simple, inexpensive for small scale. | Only effective for non-polar products; not easily scalable. | Small-scale reactions with non-polar, stable products. |

| Precipitation with Metal Salts (ZnCl₂, MgCl₂, CaBr₂) | Lewis Acid-Base Complexation | Highly effective for polar products; scalable; chromatography-free.[5][6] | Product must be Lewis acid stable; potential metal contamination; solvent dependent.[5][6] | Polar products, especially on a large, process scale. |

| Crystallization | Differential Solubility | Potentially very high purity; chromatography-free; scalable. | Highly substrate-dependent; requires screening of solvents and conditions. | Crystalline products where a suitable solvent system can be identified. |

| Chemical Conversion (e.g., Oxalyl Chloride) | Conversion to Insoluble Salt | Effective and mild; removes TPPO as a filterable solid.[4] | Introduces additional reagents and byproducts into the reaction mixture. | Situations where other methods fail and product is stable to the reagents. |

| Column Chromatography | Adsorption Chromatography | Universally applicable in principle. | Time-consuming, high solvent usage, not ideal for large scale; TPPO can streak.[2] | Small-scale purification or as a final polishing step. |

References

-

Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]

-

BOUAZIZ, A. (2021). How to get rid of tri phenyl phosphine oxide (bi product)formed during synthesis of polymer? ResearchGate. [Link]

-

Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. ACS Publications. [Link]

-

Merwade, A. et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. [Link]

-

Reddit User Discussion. (2021). Removal of triphenylphosphine oxide (TPPO) from product. r/OrganicChemistry. [Link]

-

Merwade, A. et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Publications. [Link]

-

YouTube Video. (2022). How to remove PPh3=O (triphenyl phosphine oxide) from crude after Wittig or Mitsunobu reaction? [Link]

-

Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. [Link]

-

Shenvi Lab. Work up tips: Reactions with Triphenylphosphine oxide. Shenvi Laboratory. [Link]

- Google Patents. (1997). Triphenylphosphine oxide complex process.

-

Frontier, A. (2026). Removing Triphenylphosphine Oxide. University of Rochester, Department of Chemistry. [Link]

-

Wikipedia. Triphenylphosphine oxide. [Link]

-

Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. ACS Publications. [Link]

-

ResearchGate. (2010). Solubilities of Triphenylphosphine Oxide in Selected Solvents. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. m.youtube.com [m.youtube.com]

- 3. shenvilab.org [shenvilab.org]

- 4. Workup [chem.rochester.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scientificupdate.com [scientificupdate.com]

- 7. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]

- 8. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

- 10. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Validation & Comparative

A Senior Application Scientist's Guide to 1H NMR Spectrum Analysis of Corey Aldehyde Benzoate

For researchers, scientists, and professionals in drug development, the meticulous characterization of chiral intermediates is a cornerstone of successful synthesis. Corey aldehyde benzoate, a pivotal building block in the synthesis of prostaglandins, presents a rich case study for the power and nuance of Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This guide provides an in-depth analysis of its ¹H NMR spectrum, compares this technique with alternative analytical methodologies, and offers field-proven insights into experimental design and data interpretation.

The Central Role of Corey Aldehyde Benzoate in Prostaglandin Synthesis

Prostaglandins are a class of physiologically active lipid compounds with diverse hormone-like effects in animals.[1] The total synthesis of these complex molecules has been a significant challenge in organic chemistry. The Corey aldehyde benzoate, formally known as [(3aR,4R,5R,6aS)-4-formyl-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate, emerged from the seminal work of E.J. Corey as a versatile and stereochemically defined intermediate, simplifying the path to various prostaglandin analogues.[2] Its rigid bicyclic lactone framework provides the necessary stereochemical control for the subsequent elaboration of the two prostaglandin side chains. Accurate structural confirmation and purity assessment of this chiral aldehyde are paramount for the success of the multi-step synthesis.

Decoding the ¹H NMR Spectrum of Corey Aldehyde Benzoate

The ¹H NMR spectrum of Corey aldehyde benzoate offers a detailed fingerprint of its molecular structure. Each proton, or group of equivalent protons, resonates at a specific chemical shift (δ), influenced by its local electronic environment. Furthermore, the interactions between neighboring protons, known as spin-spin coupling, split the signals into characteristic patterns (multiplicities), providing valuable information about the connectivity of the molecule.

A Hypothetical ¹H NMR Spectrum Analysis

While a publicly available, fully assigned high-resolution spectrum with confirmed coupling constants is elusive in the general literature, we can predict and interpret a hypothetical spectrum based on established principles of ¹H NMR spectroscopy and data from analogous structures. This predictive analysis serves as a powerful tool for any scientist encountering this or similar complex molecules.

Expected Chemical Shifts and Multiplicities:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| Aldehydic Proton (CHO) | 9.5 - 10.5 | Doublet (d) | The aldehydic proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. It is expected to be a doublet due to coupling with the adjacent proton on the cyclopentane ring. |

| Aromatic Protons (ortho-H of Benzoate) | 7.9 - 8.1 | Doublet of doublets (dd) or Multiplet (m) | These protons are deshielded by the electron-withdrawing carbonyl group of the benzoate ester. |

| Aromatic Protons (meta- & para-H of Benzoate) | 7.3 - 7.6 | Multiplet (m) | These protons are in a more shielded environment compared to the ortho protons. |

| Proton on Carbon Bearing Benzoate (CH-OBz) | 5.0 - 5.5 | Multiplet (m) | This proton is significantly deshielded due to the attached electronegative oxygen of the benzoate group. Its multiplicity will be complex due to coupling with multiple neighboring protons. |

| Proton on Carbon Bearing Lactone Oxygen (CH-O-C=O) | 4.8 - 5.2 | Multiplet (m) | This proton is deshielded by the adjacent oxygen atom of the lactone ring. Its multiplicity will depend on the coupling with neighboring protons. |

| Bicyclic Ring Protons | 2.0 - 4.0 | Multiplets (m) | The remaining protons on the bicyclic core will resonate in this region. Their precise chemical shifts and complex multiplicities are highly dependent on their stereochemical relationships (dihedral angles) with neighboring protons. |

Experimental Protocol for ¹H NMR Acquisition:

A robust and reproducible ¹H NMR spectrum is the foundation of accurate analysis. The following protocol outlines the key steps for acquiring high-quality data for a sample like Corey aldehyde benzoate.

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified Corey aldehyde benzoate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent can influence chemical shifts.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.

-

Filter the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution, which is crucial for analyzing complex spin systems.

-

Shim the magnetic field to obtain a narrow and symmetrical solvent peak, ensuring high homogeneity.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate all signals to determine the relative number of protons corresponding to each resonance.

-

-

Advanced Experiments (for unambiguous assignment):

-

2D COSY (Correlation Spectroscopy): To identify proton-proton coupling networks and confirm connectivity.

-

2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, aiding in the assignment of quaternary carbons and piecing together molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is invaluable for confirming stereochemistry in rigid cyclic systems.

-

Visualizing the Acquisition Workflow:

Caption: Workflow for ¹H NMR spectrum acquisition and analysis.

Comparative Analysis: ¹H NMR vs. Alternative Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization often involves orthogonal techniques. Here, we compare ¹H NMR with other common methods for the analysis of chiral intermediates like Corey aldehyde benzoate.

| Analytical Technique | Principle | Advantages for Corey Aldehyde Benzoate Analysis | Limitations |

| ¹H NMR Spectroscopy | Measures the absorption of radiofrequency energy by protons in a magnetic field. | Provides detailed structural information, including connectivity and stereochemistry. Non-destructive. Quantitative. | Can have overlapping signals in complex molecules. Lower sensitivity compared to mass spectrometry. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase.[3] | Excellent for determining enantiomeric excess (e.g., the purity of the desired enantiomer). Can be used for preparative separation. | Provides limited structural information. Requires method development for each compound. |